molecular formula C13H3ClN4O B1672952 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile CAS No. 924296-39-9

7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile

Cat. No. B1672952
M. Wt: 266.64 g/mol
InChI Key: BIGPXXAUSQLTQR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile” has been studied . It was found that the molecule has potential intramolecular C N⋯S interactions and shows a planar conformation with a small torsion angle .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile” have been reported . The molecule has a molecular weight of 266.64 g/mol, and it is insoluble in water but soluble in ethanol and DMSO with gentle warming and ultrasonic .

Scientific Research Applications

  • Organic Solar Cells (OSCs)

    • The compound has been used in the development of Organic Solar Cells (OSCs) . A novel 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (IPC) end group was developed and applied into the design and synthesis of non-fullerene acceptors (NFAs) for OSCs .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of this application were not provided in the source .
  • Halogenated Non-Fullerene Acceptors

    • The compound has been used in the development of halogenated non-fullerene acceptors . These acceptors have shown significant enhancement in the photovoltaic performance of OSCs when using halogenated solvents and additives .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of this application were not provided in the source .

Safety And Hazards

The safety data sheet for “7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for “7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile” could involve its application in the design and synthesis of organic solar cells . Additionally, further studies could focus on its potential as an inhibitor of deubiquitinating enzymes .

properties

IUPAC Name

7-chloro-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H3ClN4O/c14-6-1-2-7-8(3-6)13(19)12-11(7)17-9(4-15)10(5-16)18-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGPXXAUSQLTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=NC(=C(N=C23)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581703
Record name 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile

CAS RN

924296-39-9
Record name HBX-41108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924296399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HBX-41108
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7JH7KSP8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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